

spectroscopic analysis to differentiate between isothiazole isomers

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Compound of Interest

Compound Name: 3-Bromoisothiazole

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A Spectroscopic Guide to Differentiating Isothiazole Isomers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount.^[1] Isothiazoles, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles, are prevalent scaffolds in pharmaceuticals and agrochemicals.^{[1][2]} The subtle shift of a substituent around the isothiazole ring can drastically alter a molecule's biological activity, making unambiguous isomer identification a critical step in research and development.^[1] This guide provides a comprehensive spectroscopic comparison of isothiazole regioisomers, focusing on 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole as representative examples. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present the data and methodologies necessary to distinguish between these closely related structures.^[1]

Executive Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 3-, 4-, and 5-methylisothiazole. These values provide a quantitative basis for the differentiation of the regioisomers.^[1]

Table 1: ¹H NMR Chemical Shifts (δ) in ppm^[1]

| Compound | H-3 | H-4 | H-5 | -CH ₃ |
|---------------------|----------|----------|----------|------------------|
| Isothiazole | 8.72 | 7.26 | 8.54 | - |
| 3-Methylisothiazole | - | 7.08 (d) | 8.41 (d) | 2.51 (s) |
| 4-Methylisothiazole | 8.51 (s) | - | 8.35 (s) | 2.23 (s) |
| 5-Methylisothiazole | 8.45 (d) | 6.95 (d) | - | 2.47 (s) |

Note: Data for isothiazole is provided as a reference. s = singlet, d = doublet.[1]

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm[1]

| Compound | C-3 | C-4 | C-5 | -CH ₃ |
|---------------------|-------|-------|-------|------------------|
| 3-Methylisothiazole | 158.1 | 123.5 | 148.9 | 18.7 |
| 4-Methylisothiazole | 151.8 | 134.2 | 148.5 | 12.1 |
| 5-Methylisothiazole | 156.4 | 125.1 | - | 12.5 |

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)[1]

| Functional Group | 3-Methylisothiazole | 4-Methylisothiazole | 5-Methylisothiazole |
|----------------------------|---------------------|---------------------|---------------------|
| C=N Stretch | ~1590 | ~1600 | ~1580 |
| C=C Stretch | ~1400 | ~1420 | ~1410 |
| C-H Bending (out-of-plane) | ~810, ~750 | ~880, ~720 | ~860, ~780 |

Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)[1]

| Compound | Molecular Ion (M ⁺) | [M-H] ⁺ | [M-CH ₃] ⁺ | Other Key Fragments |
|---------------------|---------------------------------|--------------------|-----------------------------------|---------------------|
| 3-Methylisothiazole | 99 | 98 | 84 | 72, 58, 45 |
| 4-Methylisothiazole | 99 | 98 | 84 | 72, 59, 45 |
| 5-Methylisothiazole | 99 | 98 | 84 | 72, 58, 45 |

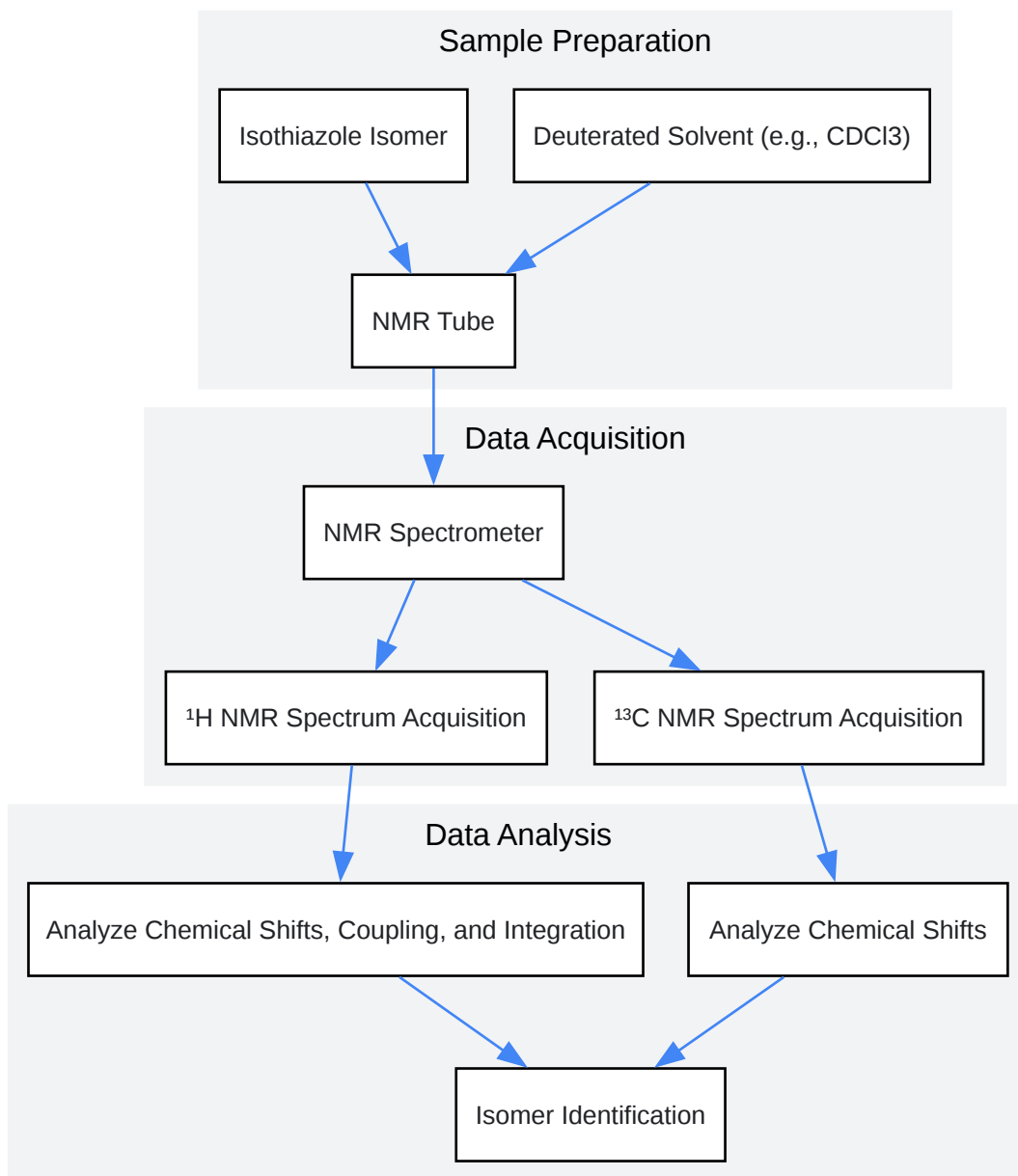
Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating isomers by providing detailed information about the chemical environment of each proton and carbon atom.[3]

- ¹H NMR: The chemical shifts and coupling patterns of the ring protons are highly diagnostic. In 3-methylisothiazole, the H-4 and H-5 protons appear as doublets due to coupling with each other. For 4-methylisothiazole, the H-3 and H-5 protons are singlets as they have no adjacent protons. In 5-methylisothiazole, H-3 and H-4 are again doublets. The position of the methyl singlet also varies slightly among the isomers.[1]
- ¹³C NMR: The chemical shifts of the carbon atoms in the isothiazole ring are sensitive to the position of the methyl substituent. For instance, the chemical shift of the carbon bearing the

methyl group (C-3, C-4, or C-5) is significantly different for each isomer, providing a clear method of differentiation.[1]

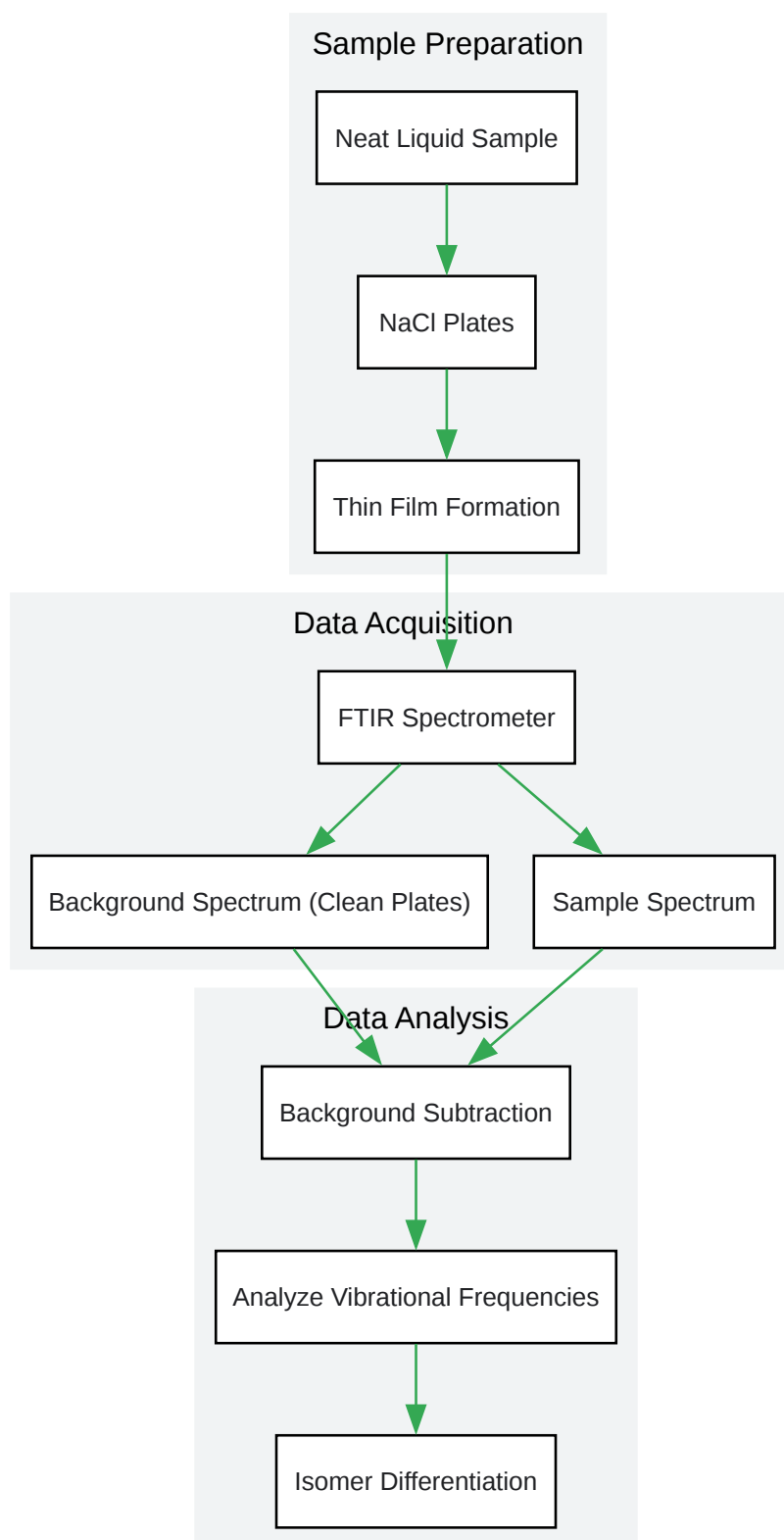


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NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. While the IR spectra of isothiazole isomers are broadly similar, subtle differences in the fingerprint region, particularly the C-H out-of-plane bending vibrations, can be used for differentiation. The precise positions of the C=N and C=C stretching frequencies can also vary slightly with the substitution pattern.^[1]

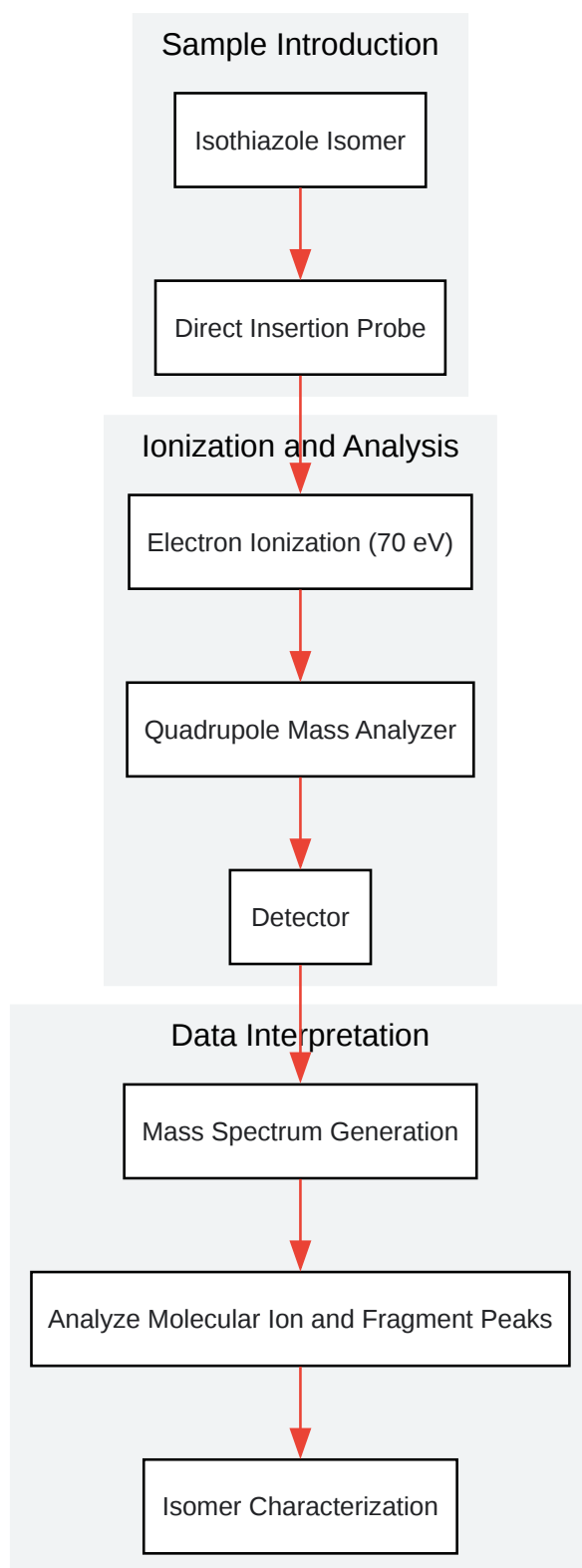


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IR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isothiazole isomers, the molecular ion peak will be the same (m/z 99 for methylisothiazoles). However, the relative abundances of the fragment ions can differ, providing clues to the isomer's structure. While the primary fragmentation pathways are similar, subtle differences in the fragmentation patterns can be observed upon careful analysis.^[1]



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Mass Spectrometry Workflow

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.^[1]

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz spectrometer.^[1] A standard pulse sequence was used with a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.^[1] 16 scans were accumulated for each spectrum.^[1]

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 300 MHz spectrometer operating at a frequency of 75 MHz.^[1] A proton-decoupled pulse sequence was employed with a spectral width of 200 ppm. A longer relaxation delay of 5 seconds was used to ensure accurate integration of quaternary carbons. Approximately 1024 scans were averaged for each spectrum.^[1]

Infrared (IR) Spectroscopy: The IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[1] A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.^[1] A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.^[1]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed on a quadrupole mass spectrometer. A small amount of the sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 10-200 amu.^[1]

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